2-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-1-hydrazinecarbothioamide
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Overview
Description
2-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-1-hydrazinecarbothioamide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-1-hydrazinecarbothioamide typically involves the condensation reaction between pyrrole-2-carbaldehyde and thiosemicarbazide. The reaction is usually carried out in an ethanol solvent at room temperature. The mixture is stirred for several hours to ensure complete reaction, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-1-hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Various nucleophiles in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 would yield carboxylic acids, while reduction with NaBH4 would produce the corresponding reduced hydrazine derivatives.
Scientific Research Applications
2-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-1-hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: The compound has shown potential as an enzyme inhibitor, making it useful in studying enzyme mechanisms and developing new pharmaceuticals.
Medicine: Due to its biological activity, it is being investigated for its potential therapeutic applications, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism by which 2-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-1-hydrazinecarbothioamide exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, inhibiting enzyme activity or disrupting cellular processes. The molecular targets and pathways involved depend on the specific application, but generally include interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- N’-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
2-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-1-hydrazinecarbothioamide is unique due to its specific structure, which includes a pyrrole ring and a hydrazinecarbothioamide group. This structure allows it to form stable complexes with metal ions and exhibit significant biological activity, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
[(E)-(1-methylpyrrol-2-yl)methylideneamino]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4S/c1-11-4-2-3-6(11)5-9-10-7(8)12/h2-5H,1H3,(H3,8,10,12)/b9-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSIQENTYZSKAW-WEVVVXLNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=NNC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=N/NC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818954 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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